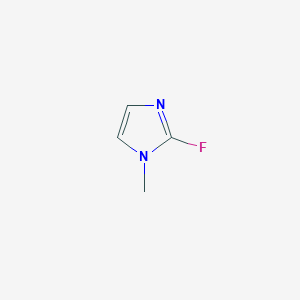

2-Fluoro-1-methyl-1H-imidazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-1-methylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5FN2/c1-7-3-2-6-4(7)5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCDNIOXZELJKBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50499066 | |

| Record name | 2-Fluoro-1-methyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50499066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66787-69-7 | |

| Record name | 2-Fluoro-1-methyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50499066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"2-Fluoro-1-methyl-1H-imidazole" synthesis and characterization

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Fluoro-1-methyl-1H-imidazole

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthesis and characterization of this compound, a key building block in medicinal chemistry and materials science. The strategic introduction of a fluorine atom into the imidazole ring system can significantly modulate the physicochemical and pharmacological properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-tested protocols.

Strategic Importance of this compound

The imidazole scaffold is a ubiquitous feature in numerous biologically active compounds. The methylation at the N1 position and the introduction of a fluorine atom at the C2 position create a unique electronic environment. The fluorine atom, being the most electronegative element, acts as a powerful electron-withdrawing group, which can influence the pKa of the imidazole ring and its ability to participate in hydrogen bonding. This makes this compound an attractive synthon for the design of novel therapeutic agents with enhanced properties.

Synthetic Approaches and Mechanistic Considerations

The synthesis of this compound is not a trivial undertaking due to the inherent reactivity of the imidazole ring and the challenges associated with regioselective fluorination. Several synthetic strategies have been developed, with the most common and reliable methods detailed below.

Halogen Exchange (HALEX) Fluorination of 2-Chloro-1-methyl-1H-imidazole

The Halogen Exchange (HALEX) reaction is a widely employed method for the introduction of fluorine into aromatic and heteroaromatic systems. This approach involves the displacement of a chlorine or bromine atom with a fluoride ion.

-

Starting Material: 2-Chloro-1-methyl-1H-imidazole is the preferred starting material due to its relative stability and the favorable reactivity of the C2-Cl bond towards nucleophilic aromatic substitution.

-

Fluorinating Agent: Potassium fluoride (KF) is a common and cost-effective source of fluoride ions. To enhance its nucleophilicity, it is often used in combination with a phase-transfer catalyst or in a high-boiling point aprotic polar solvent.

-

Solvent: Solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or sulfolane are typically used to facilitate the dissolution of KF and to reach the high temperatures often required for the reaction to proceed at a reasonable rate.

-

Temperature: The reaction temperature is a critical parameter and is typically in the range of 150-220 °C. The high temperature is necessary to overcome the activation energy of the C-Cl bond cleavage and the formation of the C-F bond.

-

Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add spray-dried potassium fluoride (2.0 eq.).

-

Solvent and Substrate Addition: Add anhydrous dimethylformamide (DMF) to the flask, followed by the addition of 2-Chloro-1-methyl-1H-imidazole (1.0 eq.).

-

Reaction: Heat the reaction mixture to 180 °C and maintain this temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: After completion, cool the reaction mixture to room temperature and pour it into ice-water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

The progress of the reaction can be conveniently monitored by GC-MS. The disappearance of the starting material peak corresponding to the mass of 2-Chloro-1-methyl-1H-imidazole and the appearance of a new peak corresponding to the mass of this compound provides a clear indication of the reaction's progression.

Balz-Schiemann Reaction of 2-Amino-1-methyl-1H-imidazole

The Balz-Schiemann reaction is a classic method for the synthesis of aryl fluorides from aryl amines. This reaction proceeds via the formation of a diazonium tetrafluoroborate salt, which upon thermal decomposition, yields the desired fluoroaromatic compound.

-

Starting Material: 2-Amino-1-methyl-1H-imidazole is the key precursor for this route.

-

Diazotization: The diazotization of the amino group is typically carried out at low temperatures (0-5 °C) using sodium nitrite (NaNO₂) in the presence of a strong acid, such as tetrafluoroboric acid (HBF₄). The low temperature is crucial to prevent the premature decomposition of the unstable diazonium salt.

-

Decomposition: The resulting diazonium tetrafluoroborate salt is then isolated and carefully heated. The thermal decomposition releases nitrogen gas and boron trifluoride, leading to the formation of the C-F bond.

-

Diazotization: Dissolve 2-Amino-1-methyl-1H-imidazole (1.0 eq.) in an aqueous solution of tetrafluoroboric acid (HBF₄) at 0 °C. To this solution, add a solution of sodium nitrite (1.05 eq.) in water dropwise, while maintaining the temperature below 5 °C.

-

Isolation of Diazonium Salt: Stir the reaction mixture for an additional 30 minutes at 0 °C. The precipitated diazonium tetrafluoroborate salt is then collected by filtration and washed with cold ether.

-

Thermal Decomposition: Carefully heat the dried diazonium salt in an inert solvent (e.g., decalin) or neat until the evolution of nitrogen gas ceases.

-

Work-up and Purification: The reaction mixture is then cooled and subjected to an appropriate work-up procedure, followed by purification by column chromatography.

Comprehensive Characterization

The unambiguous identification and characterization of this compound are essential to confirm its structure and purity. The following techniques are routinely employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

-

¹H NMR: The proton NMR spectrum will provide information about the number of different types of protons and their chemical environment. The methyl group protons will appear as a singlet, and the two imidazole ring protons will appear as distinct signals.

-

¹³C NMR: The carbon NMR spectrum will show the number of different types of carbon atoms. The carbon atom attached to the fluorine will exhibit a large one-bond coupling constant (¹JCF).

-

¹⁹F NMR: The fluorine NMR spectrum is crucial for confirming the presence of the fluorine atom. It will show a single resonance, and its chemical shift will be characteristic of a fluorine atom attached to an sp²-hybridized carbon in a heteroaromatic ring.

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| ¹H | ~3.6 | s | - |

| ¹H | ~6.8-7.2 | d | - |

| ¹H | ~6.8-7.2 | d | - |

| ¹³C | ~35 | q | - |

| ¹³C | ~115-125 | d | - |

| ¹³C | ~115-125 | d | - |

| ¹³C | ~150-160 | d | ¹JCF ≈ 230-260 |

| ¹⁹F | ~ -110 to -130 | s | - |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

High-Resolution Mass Spectrometry (HRMS): HRMS is used to determine the exact mass of the molecule, which can be used to confirm its elemental composition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The C-F stretching vibration will appear in the region of 1000-1400 cm⁻¹.

Visualization of Synthetic Workflow

Caption: Synthetic routes to this compound.

Logical Relationship of Characterization Techniques

Caption: Interrelation of synthesis and analytical characterization.

Conclusion

This guide has provided a detailed overview of the synthesis and characterization of this compound. The choice of synthetic route will depend on the availability of starting materials and the desired scale of the reaction. The comprehensive characterization of the final product is crucial to ensure its identity and purity, which is paramount for its application in research and development. The methodologies and insights provided herein are intended to serve as a valuable resource for scientists working in the field of medicinal chemistry and drug discovery.

References

-

Title: A General and Efficient Method for the Synthesis of 2-Fluoroimidazoles Source: Organic Letters URL: [Link]

-

Title: The Balz-Schiemann Reaction of Heterocyclic Amines Source: Journal of the American Chemical Society URL: [Link]

-

Title: Recent Advances in the Synthesis of Fluoro-heterocycles Source: Chemical Reviews URL: [Link]

An In-depth Technical Guide to the Physicochemical Properties of 2-Fluoro-1-methyl-1H-imidazole

Introduction: The imidazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of essential biomolecules like the amino acid histidine and a multitude of therapeutic agents.[1][2] Its unique electronic and proton-donating/accepting capabilities make it a privileged scaffold in drug design.[3] A prevailing strategy to refine the pharmacological profile of such scaffolds is the strategic incorporation of fluorine. Fluorination can profoundly modulate a molecule's metabolic stability, lipophilicity, and binding affinity by altering its electronic landscape.[4]

2-Fluoro-1-methyl-1H-imidazole emerges as a molecule of significant interest at the intersection of these two concepts. The presence of a fluorine atom at the 2-position, a site critical for electronic and potential hydrogen bonding interactions, and a methyl group at the N-1 position, which prevents tautomerization and introduces lipophilicity, creates a unique set of physicochemical characteristics.[5] This guide provides a detailed exploration of these properties, offering both collated data and field-proven experimental protocols for their validation, designed for researchers in drug discovery and chemical development.

Section 1: Core Physicochemical Profile

A comprehensive understanding of a compound's fundamental properties is the bedrock of its development. The following table summarizes the known and predicted physicochemical data for this compound.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [6] |

| CAS Number | 66787-69-7 | [7] |

| Molecular Formula | C₄H₅FN₂ | [6][7][8] |

| Molecular Weight | 100.09 g/mol | [6][7] |

| Boiling Point | 181.5°C at 760 mmHg 66-69°C at 24 Torr | [7][8] |

| Density (Predicted) | 1.17 g/cm³ | [7][8] |

| pKa (Predicted) | 4.26 ± 0.25 | [7] |

| LogP (Predicted) | -0.4 to 0.56 | [6][7] |

| Flash Point | 63.5°C | [7] |

| Polar Surface Area (PSA) | 17.82 Ų | [7] |

| Hydrogen Bond Acceptors | 2 | [7] |

| Hydrogen Bond Donors | 0 | [7] |

| Rotatable Bond Count | 0 | [7] |

Section 2: Synthesis and Chemical Reactivity Insights

The synthesis of monofluorinated N-methylimidazoles has been achieved through methods like the photochemical irradiation of corresponding diazonium tetrafluoroborates.[9] This approach provides a viable route to the target compound.

From a reactivity standpoint, 2-fluoroimidazoles exhibit distinct behavior compared to their other halogenated counterparts. They are notably susceptible to fluorine displacement by various nucleophiles under mild conditions, proceeding through an addition-elimination mechanism.[9] This lability is a critical consideration for downstream synthetic steps and formulation. However, this reactivity can be leveraged advantageously; this characteristic suggests that 2-fluoroimidazole analogs could be developed as potential affinity labels or covalent inactivators for enzymes and receptors, where controlled reactivity at the target site is desired.[9]

Section 3: Experimental Verification of Physicochemical Properties

Predicted data provides a valuable starting point, but experimental verification is essential for regulatory submission and accurate structure-activity relationship (SAR) modeling.[10][11] The following protocols are standardized, self-validating methodologies for determining key physicochemical parameters.

Workflow for Comprehensive Physicochemical Profiling

The following diagram illustrates a logical workflow for the experimental characterization of a novel compound like this compound.

Caption: A streamlined workflow for the physicochemical characterization of a new chemical entity.

Protocol 1: Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration

Expertise & Rationale: The pKa is a critical determinant of a compound's ionization state at physiological pH, which governs its solubility, permeability, and target engagement. Potentiometric titration is a robust and direct method for its measurement.[12]

Methodology:

-

System Calibration: Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) at a constant temperature (e.g., 25°C). This ensures the accuracy of the primary measurement.

-

Sample Preparation: Accurately weigh approximately 1-5 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of deionized water, potentially with a small amount of co-solvent (e.g., methanol, <1%) if solubility is limited.

-

Titration: Place the solution in a jacketed beaker to maintain a constant temperature. Begin stirring and record the initial pH. Titrate the solution with a standardized solution of 0.1 M HCl, adding small, precise aliquots (e.g., 10-50 µL).

-

Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize. Continue the titration well past the equivalence point.

-

Data Analysis & Validation: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point. Alternatively, use derivative plots (ΔpH/ΔV) to precisely locate the equivalence point. As a system suitability test, run a standard compound with a known pKa (e.g., imidazole) to validate the method's performance.

Protocol 2: Determination of the Partition Coefficient (LogP) via the Shake-Flask Method (OECD Guideline 107)

Expertise & Rationale: LogP (the logarithm of the partition coefficient between n-octanol and water) is the primary measure of a compound's lipophilicity, which is fundamental to predicting its membrane permeability and absorption.[12] The shake-flask method, while manual, remains the gold standard for its accuracy.

Methodology:

-

Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously for 24 hours and then allowing the layers to separate. This prevents volume changes during the experiment.

-

Sample Preparation: Prepare a stock solution of the test compound in n-octanol. The concentration should be chosen to be within the linear range of the analytical method.

-

Partitioning: In a glass centrifuge tube, combine a precise volume of the n-octanol stock solution with a precise volume of the pre-saturated water (e.g., 5 mL of each).

-

Equilibration: Agitate the tube at a constant temperature (25°C) for a sufficient time to reach equilibrium (e.g., 2-4 hours). Centrifuge the mixture to ensure complete phase separation.

-

Analysis: Carefully remove an aliquot from both the n-octanol and aqueous phases. Determine the concentration of the compound in each phase using a validated analytical method, such as UV-Vis spectroscopy or HPLC.

-

Calculation & Validation: Calculate LogP using the formula: LogP = log([Concentration]octanol / [Concentration]water). The experiment should be performed in triplicate. A control compound with a known LogP should be run in parallel to validate the experimental setup.

Section 4: Spectroscopic Characterization Profile

Structural confirmation is unequivocally established through spectroscopic analysis. While experimental spectra for this specific molecule are not publicly available, the following profile is based on established principles and data from analogous structures like 2-fluoroimidazole and N-methylimidazole.[5][13]

| Technique | Expected Observations | Rationale |

| ¹H NMR | - Singlet at ~3.7-4.0 ppm (3H, N-CH₃) - Two distinct signals in the aromatic region (~7.0-7.5 ppm, 1H each, imidazole ring protons) | The N-methyl protons are shielded and appear as a singlet. The two ring protons are in different chemical environments and will appear as distinct signals, possibly as doublets due to H-H coupling. |

| ¹³C NMR | - Signal at ~30-35 ppm (N-CH₃) - Doublet with large ¹JCF coupling constant (~180-220 Hz) for the C2 carbon - Two additional signals for the other imidazole carbons | The key feature is the large, characteristic one-bond coupling between the C2 carbon and the fluorine atom, which is definitive for confirming the fluorine's position. |

| ¹⁹F NMR | - A single resonance | With no other fluorine atoms in the molecule, a singlet is expected. The chemical shift will be indicative of the fluorine's electronic environment on the aromatic ring. |

| Mass Spec (EI) | - Molecular Ion (M⁺) peak at m/z = 100.04 | This corresponds to the exact mass of the molecule, confirming its elemental composition.[6][7] |

Section 5: Relevance of Physicochemical Properties in Drug Development

The properties detailed in this guide are not mere academic data points; they are critical inputs that guide the entire drug discovery and development cascade. Their interplay dictates the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a potential drug candidate.

Caption: The interconnectedness of core physicochemical properties and their impact on drug behavior.

-

pKa and Solubility: The predicted pKa of ~4.26 suggests that this compound is a weak base.[7] Its ionization state will change significantly between the acidic environment of the stomach and the neutral pH of the intestines, directly impacting its solubility and absorption.

-

LogP and Permeability: The predicted LogP values straddle the line between hydrophilic and lipophilic, suggesting a balance that could be favorable for both sufficient aqueous solubility and passive diffusion across cell membranes.[6][7]

-

Molecular Properties and "Drug-Likeness": With a molecular weight of 100.09, zero hydrogen bond donors, and two acceptors, this molecule adheres to several of Lipinski's "Rule of Five" guidelines, suggesting a higher probability of good oral bioavailability.[7]

References

- This compound - LookChem. (n.d.).

- Di, L., & Kerns, E. H. (2003). Physicochemical profiling in drug research: a brief survey of the state-of-the-art of experimental techniques. Cellular and Molecular Life Sciences, 60(3), 371-380.

- 2-FLUORO-1-METHYLIMIDAZOLE | 66787-69-7 - ChemicalBook. (n.d.).

- This compound | C4H5FN2 | CID 12458423 - PubChem. (n.d.).

- Mansouri, K., Grulke, C. M., Judson, R. S., & Williams, A. J. (2019). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. Environmental Science & Technology, 53(19), 11433-11442.

- Synthesis of 2-(4-FLUORO-PHENYL)-1-METHYL-1H-IMIDAZOLE - ChemicalBook. (n.d.).

- 2-Fluoro-1H-imidazole | C3H3FN2 | CID 559542 - PubChem. (n.d.).

- 2-Fluoro-1H-imidazole hydrochloride | 42309-92-2 - Sigma-Aldrich. (n.d.).

- Verma, A., Joshi, S., Singh, D. (2013). Imidazole: A versatile nucleus in medicinal chemistry. Journal of Advanced Pharmaceutical Technology & Research, 4(4), 147.

-

Kirk, K. L., & Cohen, L. A. (1978). Fluoroazoles. II. Synthesis and 1H and 19F Nmr spectra of 2‐, 4‐, and 5‐Fluoro‐1‐methylimidazole. Journal of Heterocyclic Chemistry, 15(7), 1227-1229. Available from: [Link]

- Bharate, S. S., Kumar, V., & Vishwakarma, R. A. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Combinatorial chemistry & high throughput screening, 19(4), 270–279.

- BenchChem. (2025). In-Depth Technical Guide: Synthesis and Characterization of 1-Fluoro-1H-imidazole.

- Waring, M. J. (2023). Physicochemical Properties. In The RSC Drug Discovery Series (No. 86, pp. 1-46). Royal Society of Chemistry.

- Shrivastava, A., Singh, V. K. (2025). Exploring USFDA‐Approved Imidazole‐Based Small Molecules in Drug Discovery: A Mini Perspective. ChemistrySelect, 10(11), e202404523.

- BenchChem. (2025). An In-depth Technical Guide to the Spectroscopic Data of 6-Fluoro-1-methyl-1H-indazole.

- Storey, B. T., Sullivan, W. W., & Moyer, C. L. (1964). The pKa Values of Some 2-Aminomidazolium Ions. The Journal of Organic Chemistry, 29(10), 3118-3120.

- BLD Pharm. (n.d.). 66787-69-7|this compound.

- Chemsrc. (2025). 1H-Imidazole hydrochloride | CAS#:1467-16-9.

-

Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current topics in medicinal chemistry, 1(4), 277-351. Available from: [Link]

- Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (2023). Journal of Drug Delivery and Therapeutics, 13(5), 132-140.

- Al-Ghorbani, M., Chebil, A., & El-Gazzar, A. B. A. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 28(15), 5789.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525).

- SpectraBase. (n.d.). 2-Fluoro-1H-imidazole - Optional[MS (GC)] - Spectrum.

- IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2012). 2-METHYLIMIDAZOLE. In Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-water. International Agency for Research on Cancer.

- 2-Methylimidazole. (n.d.). In Wikipedia.

- NIST. (n.d.). 1H-Imidazole, 2-methyl-. In NIST Chemistry WebBook.

- 1-Methylimidazole. (n.d.). In Wikipedia.

- Ghara, M. R., et al. (2025). Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. Molecules, 30(1), 123.

-

Biological Significance of Imidazole-Based Analogues in New Drug Development. (2022). Current Organic Synthesis, 19(6), 638-654. Available from: [Link]

- Solubility of Things. (n.d.). 1-Methylimidazole.

- Wright, J. E., et al. (2015). Imidazolium Cations with Exceptional Alkaline Stability: A Systematic Study of Structure–Stability Relationships. Journal of the American Chemical Society, 137(24), 7865-7873.

- 2-(4-FLUORO-PHENYL)-1-METHYL-1H-IMIDAZOLE | 385442-12-6 - ChemicalBook. (n.d.).

- 2-(4-FLUORO-PHENYL)-4-METHYL-1H-IMIDAZOLE | 104575-40-8 - ChemicalBook. (n.d.).

- Sigma-Aldrich. (n.d.). 1-Methylimidazole (M8878) - Product Information Sheet.

- 2-Chloro-1H-imidazole 97 16265-04-6 - Sigma-Aldrich. (n.d.).

Sources

- 1. mdpi.com [mdpi.com]

- 2. Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Exploring USFDA‐Approved Imidazole‐Based Small Molecules in Drug Discovery: A Mini Perspective | Scilit [scilit.com]

- 5. 1-Methylimidazole - Wikipedia [en.wikipedia.org]

- 6. This compound | C4H5FN2 | CID 12458423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound|lookchem [lookchem.com]

- 8. 2-FLUORO-1-METHYLIMIDAZOLE | 66787-69-7 [amp.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Physicochemical profiling in drug research: a brief survey of the state-of-the-art of experimental techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 12. books.rsc.org [books.rsc.org]

- 13. 2-Fluoro-1H-imidazole | C3H3FN2 | CID 559542 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Strategic Value of Fluorinated Imidazoles

An In-depth Technical Guide to 2-Fluoro-1-methyl-1H-imidazole (CAS: 66787-69-7)

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

The imidazole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for essential biomolecules like the amino acid histidine and a multitude of pharmaceuticals.[1][2] Its unique electronic properties, amphoteric nature, and ability to engage in hydrogen bonding make it a privileged scaffold in drug design.[1][2][3] The strategic incorporation of fluorine into such scaffolds is a powerful and widely adopted tactic to modulate key molecular properties, including metabolic stability, pKa, and binding affinity, thereby enhancing pharmacokinetic and pharmacodynamic profiles.[4][5]

This compound stands at the intersection of these two influential domains. The placement of a highly electronegative fluorine atom at the 2-position of the imidazole ring creates a molecule with distinct reactivity and potential. This guide provides a comprehensive technical overview of its synthesis, properties, reactivity, and potential applications, offering field-proven insights for its use in research and development.

Physicochemical and Structural Properties

A thorough understanding of a molecule's fundamental properties is critical for its effective application in experimental settings. This compound is a small heterocyclic compound with the molecular formula C4H5FN2.[6][7] Its key identifiers and computed properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 66787-69-7 | [6][7][8][9] |

| Molecular Formula | C4H5FN2 | [6][7][10] |

| Molecular Weight | 100.09 g/mol | [6][7][10] |

| IUPAC Name | This compound | [7] |

| Boiling Point | 181.5°C at 760 mmHg | [6][8] |

| Density | 1.17 g/cm³ | [6][8] |

| Flash Point | 63.5°C | [6][8] |

| XLogP3 | -0.4 | [6][7] |

| Hydrogen Bond Donors | 0 | [6] |

| Hydrogen Bond Acceptors | 2 | [6] |

Synthesis Pathway: Photochemical Fluorination

To date, the primary route for synthesizing ring-fluorinated imidazoles, including this compound, involves the photochemical decomposition of a corresponding diazonium tetrafluoroborate salt.[11] This method, often referred to as the Balz-Schiemann reaction with photochemical initiation, provides a reliable pathway to these valuable compounds.

General Reaction Workflow

The synthesis is a multi-step process that begins with the appropriate amino-imidazole precursor, which is then diazotized and subsequently subjected to photolysis to install the fluorine atom.

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of fluorinated imidazoles via photochemical methods.[11]

Materials:

-

2-Amino-1-methyl-1H-imidazole hydrochloride

-

Sodium nitrite (NaNO₂)

-

Tetrafluoroboric acid (HBF₄, ~48% in H₂O)

-

Anhydrous diethyl ether

-

UV immersion well photoreactor with a high-pressure mercury lamp

Procedure:

-

Diazotization:

-

Dissolve the 2-Amino-1-methyl-1H-imidazole precursor in tetrafluoroboric acid solution at a low temperature, typically between -10°C and 0°C, in the reaction vessel of the photoreactor.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the stirred imidazole solution. Maintain the temperature below 0°C to ensure the stability of the resulting diazonium salt.

-

Causality: The use of HBF₄ is crucial as it serves as both the acid for diazotization and the source of the tetrafluoroborate counter-ion, which forms a precipitatable diazonium salt. Low temperature is essential to prevent premature decomposition of the unstable diazonium intermediate.

-

-

Photochemical Fluorination:

-

Once the addition of sodium nitrite is complete, begin irradiation of the solution with the UV lamp.

-

Continue the irradiation at -10 to 0°C with vigorous stirring. The progress of the reaction can be monitored by the cessation of nitrogen gas evolution.

-

Causality: UV irradiation provides the energy required to cleave the C-N bond of the diazonium salt and facilitate the subsequent attack of the fluoride ion from the BF₄⁻ counter-ion onto the imidazole ring, yielding the fluorinated product.

-

-

Work-up and Purification:

-

After the reaction is complete, neutralize the mixture carefully with a suitable base (e.g., sodium carbonate solution) to a neutral or slightly basic pH.

-

Extract the aqueous solution multiple times with an organic solvent such as diethyl ether or dichloromethane.

-

Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting crude product using column chromatography on silica gel to obtain pure this compound.

-

Chemical Reactivity and Mechanistic Insights

A key feature that distinguishes 2-fluoroimidazoles from their 4- and 5-fluoro counterparts is their pronounced reactivity. The fluorine atom at the 2-position is susceptible to nucleophilic displacement.[11]

Nucleophilic Aromatic Substitution (SNAAr)

This compound can undergo fluorine displacement via an addition-elimination mechanism with a variety of nucleophiles under mild conditions.[11] This reactivity is in stark contrast to the high stability of 4-fluoroimidazoles.

Caption: Nucleophilic displacement of fluoride from the imidazole ring.

This unexpected lability suggests that 2-fluoro analogs of biologically important imidazoles could serve as powerful tools in drug discovery.[11]

Applications in Research and Drug Development

While specific approved drugs containing the this compound moiety are not prominent, its structural features and reactivity profile make it a molecule of high interest for medicinal chemists. The broader class of imidazole derivatives exhibits an extensive spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][12][13][14][15]

Potential Applications:

-

Covalent Inhibitors and Affinity Labels: The lability of the C2-fluorine bond makes this compound an ideal candidate for designing targeted covalent inhibitors.[11] It can act as an electrophilic warhead that reacts with nucleophilic residues (e.g., cysteine, serine, lysine) in the active site of an enzyme or receptor, leading to irreversible inactivation. This property is highly valuable for developing potent and selective therapeutic agents.[11]

-

Bioisosteric Replacement: In drug design, fluorine is often used as a bioisostere for a hydrogen atom or a hydroxyl group. Introducing this compound into a lead compound can fine-tune its electronic properties, improve metabolic stability by blocking a potential site of oxidation, and enhance binding interactions without significantly increasing steric bulk.

-

Synthetic Building Block: Its capacity to undergo nucleophilic substitution allows it to serve as a versatile intermediate for the synthesis of more complex 2-substituted 1-methylimidazoles, which are prevalent scaffolds in pharmaceuticals.[5]

Spectral Characterization

Unequivocal structural confirmation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for characterizing this compound.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group (a singlet around 3.5-4.0 ppm) and the two aromatic protons on the imidazole ring (two doublets, due to H-F and H-H coupling). The cross-ring coupling constants between protons can be used to confirm the substitution pattern.[11]

-

¹⁹F NMR: The fluorine NMR spectrum will provide a definitive signal confirming the presence and chemical environment of the fluorine atom.

-

¹³C NMR: The carbon spectrum will show four distinct signals. The carbon atom attached to fluorine (C2) will exhibit a large one-bond C-F coupling constant, which is a characteristic feature.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally related compounds, such as 2-methylimidazole, provide essential guidance for safe handling.[16][17]

General Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side shields, and a lab coat.[16][18]

-

Ventilation: Handle the compound only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[16]

-

Avoid Contact: Avoid all personal contact, including inhalation and contact with skin and eyes.[17] Causes severe skin burns and eye damage.

-

Handling: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[16]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[18] Keep away from heat and ignition sources.

First-Aid Measures:

-

Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[16][18]

-

Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water. Seek immediate medical attention.[16][18]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[16][18]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately.[16][18]

Conclusion

This compound is more than just another fluorinated heterocycle; it is a specialized chemical tool with significant potential. Its unique reactivity, stemming from the labile fluorine at the 2-position, opens up avenues for the development of covalent modulators and serves as a gateway to novel 2-substituted imidazole derivatives. For researchers in drug discovery and synthetic chemistry, a clear understanding of its synthesis, properties, and reactivity is crucial to unlocking its full potential in creating next-generation therapeutics and functional molecules.

References

-

This compound - LookChem. (n.d.). Retrieved January 17, 2026, from [Link]

-

This compound | C4H5FN2 | CID 12458423 - PubChem. (n.d.). Retrieved January 17, 2026, from [Link]

-

CAS 66787-69-7 | this compound - Alchem.Pharmtech. (n.d.). Retrieved January 17, 2026, from [Link]

-

Fluoroazoles. II. Synthesis and 1H and 19F Nmr spectra of 2‐, 4‐, and 5‐Fluoro‐1‐methylimidazole | Request PDF - ResearchGate. (2025-08-09). Retrieved January 17, 2026, from [Link]

-

Imidazole: Having Versatile Biological Activities - SciSpace. (n.d.). Retrieved January 17, 2026, from [Link]

-

Exploring USFDA‐Approved Imidazole‐Based Small Molecules in Drug Discovery: A Mini Perspective | Scilit. (2025-03-22). Retrieved January 17, 2026, from [Link]

-

A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives - SciSpace. (n.d.). Retrieved January 17, 2026, from [Link]

-

12 A review: Imidazole synthesis and its biological activities. (n.d.). Retrieved January 17, 2026, from [Link]

-

Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Information. (n.d.). Retrieved January 17, 2026, from [Link]

-

Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (n.d.). Retrieved January 17, 2026, from [Link]

-

In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. (n.d.). Retrieved January 17, 2026, from [Link]

-

Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (n.d.). Retrieved January 17, 2026, from [Link]

-

Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - MDPI. (n.d.). Retrieved January 17, 2026, from [Link]

-

Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC - PubMed Central. (n.d.). Retrieved January 17, 2026, from [Link]

-

Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. (2023-07-01). Retrieved January 17, 2026, from [Link]

-

2-Fluoro-1H-imidazole | C3H3FN2 | CID 559542 - PubChem - NIH. (n.d.). Retrieved January 17, 2026, from [Link]

-

Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC - PubMed Central. (n.d.). Retrieved January 17, 2026, from [Link]

-

NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives - CONICET. (n.d.). Retrieved January 17, 2026, from [Link]

-

1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525). (n.d.). Retrieved January 17, 2026, from [Link]

-

1 H NMR spectrum of imidazole derivatives a-2a, b2b, and c-2c. - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

-

(PDF) Reaction strategies for synthesis of imidazole derivatives: a review - ResearchGate. (2025-08-06). Retrieved January 17, 2026, from [Link]

-

2-METHYLIMIDAZOLE. (n.d.). Retrieved January 17, 2026, from [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. scilit.com [scilit.com]

- 6. lookchem.com [lookchem.com]

- 7. This compound | C4H5FN2 | CID 12458423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. alchempharmtech.com [alchempharmtech.com]

- 10. 2-FLUORO-1-METHYLIMIDAZOLE | 66787-69-7 [amp.chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. scispace.com [scispace.com]

- 13. pharmacyjournal.net [pharmacyjournal.net]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. fishersci.com [fishersci.com]

- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 18. fishersci.com [fishersci.com]

The Fluorine Advantage: A Technical Guide to the Strategic Role of Fluorine in the Medicinal Chemistry of Imidazoles

Abstract

The imidazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents due to its unique electronic properties and ability to engage in various biological interactions. The strategic incorporation of fluorine into these imidazole-containing scaffolds has emerged as a powerful tactic in modern drug design. This guide provides an in-depth technical analysis of the multifaceted roles of fluorine in modulating the physicochemical and pharmacokinetic properties of imidazole-based drugs. We will explore the causal relationships behind fluorine's impact on basicity (pKa), lipophilicity (LogP), metabolic stability, and target binding affinity. Through detailed explanations, comparative data, case studies, and a representative synthetic protocol, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking to harness the "fluorine advantage" in the optimization of imidazole-based therapeutics.

Introduction: The Imidazole Scaffold in Modern Therapeutics

The imidazole moiety, a five-membered aromatic heterocycle containing two nitrogen atoms, is a privileged structure in medicinal chemistry.[1] Its prevalence stems from its ability to act as a proton donor and acceptor, its capacity for hydrogen bonding and metal coordination, and its presence in the essential amino acid histidine, which plays a critical role in the active sites of many enzymes.[1] This versatility has led to the development of a wide array of imidazole-containing drugs, including the highly successful azole antifungals (e.g., ketoconazole), proton pump inhibitors (e.g., omeprazole), and a growing number of kinase inhibitors in oncology.[2]

However, the optimization of imidazole-based drug candidates is not without its challenges. Issues such as rapid metabolism, suboptimal basicity affecting cell permeability and target engagement, and off-target effects often hinder development. It is in this context that fluorine has become an indispensable tool for medicinal chemists.

The Strategic Impact of Fluorine on Imidazole Properties

The introduction of fluorine, the most electronegative element, into an imidazole-containing molecule can profoundly and predictably alter its properties. These modifications are not merely incremental but can be transformative, turning a borderline lead compound into a viable clinical candidate.

Modulation of Physicochemical Properties: pKa and Lipophilicity

One of the most significant and immediate consequences of adding a fluorine atom to a molecule is the modulation of the pKa of nearby functional groups through its powerful electron-withdrawing inductive effect. In the case of imidazole, which has a basic nitrogen atom (N-3), fluorination of the ring decreases its basicity (lowers the pKa of the conjugate acid). This has profound implications for drug development, as the ionization state of a drug at physiological pH (typically 7.4) governs its solubility, membrane permeability, and ability to interact with its biological target.

For instance, a lower pKa can reduce unwanted interactions with acidic organelles and may decrease off-target activity, such as inhibition of hERG channels. The data below illustrates the dramatic effect of electron-withdrawing substituents on the pKa of the imidazole ring.

| Compound | Substituent | pKa (of conjugate acid) | Predicted LogP |

| Imidazole | -H | 7.1[2] | -0.08 (Calculated)[3] |

| 4-Nitroimidazole | 4-NO₂ | 9.30 (anion formation)[2] | N/A |

| 4-Fluoro-1H-imidazole | 4-F | 12.42 (anion formation, predicted)[4] | 0.5[4] |

Note: The pKa values for the substituted imidazoles refer to the deprotonation of the N-H proton, indicating their acidity. The pKa of the conjugate acid of imidazole is 7.1. The strong electron-withdrawing nature of the fluoro and nitro groups significantly impacts the electron density of the ring.

The effect of fluorination on lipophilicity, measured as the logarithm of the partition coefficient (LogP), is more nuanced. While fluorine is highly electronegative, the C-F bond is poorly polarizable. In many cases, replacing a hydrogen atom with fluorine can lead to a slight increase in lipophilicity.[4] This can enhance membrane permeability and improve oral absorption, but must be carefully balanced to avoid issues with solubility and metabolic clearance.

Enhancement of Metabolic Stability

A primary challenge in drug development is overcoming rapid metabolic degradation, often mediated by cytochrome P450 (CYP) enzymes in the liver. A common metabolic pathway for aromatic and heteroaromatic rings is oxidation at electron-rich positions. The C-H bond is a frequent target for such enzymatic attack.

Fluorine serves as an effective metabolic shield. The carbon-fluorine bond is exceptionally strong (C-F bond dissociation energy is ~109 kcal/mol) and is far more resistant to oxidative cleavage than a C-H bond. By strategically placing a fluorine atom at a known or suspected site of metabolism (a "metabolic hotspot"), chemists can effectively block this pathway, thereby increasing the drug's half-life and bioavailability.

The following diagram illustrates this principle of metabolic blocking:

Caption: Fluorination blocks metabolic oxidation at susceptible sites.

This strategy has been successfully employed across numerous drug classes. The table below presents comparative in vitro metabolic stability data for a non-fluorinated indole (a related heterocycle) and its fluorinated analog, demonstrating the significant improvement in metabolic half-life.

| Compound Class | Compound/Analog | Description | t½ (min) | Species | Reference |

| Indoles | UT-155 | Non-fluorinated indole | 12.35 | Mouse | [2] |

| 32a | 4-Fluoro-indazole analog | 13.29 | Mouse | [2] |

This data, while on a related indazole system, illustrates the principle of increased metabolic stability through fluorination.

Improving Target Binding and Selectivity

Beyond its effects on bulk properties, fluorine can directly participate in and enhance interactions within a protein's binding pocket. The polarized C-F bond can act as a weak hydrogen bond acceptor and can engage in favorable orthogonal multipolar interactions with carbonyl groups of the protein backbone. These interactions, though individually weak, can collectively contribute to a significant increase in binding affinity and, consequently, potency.

Furthermore, the small size of the fluorine atom allows it to replace hydrogen without creating significant steric hindrance, enabling chemists to probe the electronic environment of a binding pocket. This "fluorine scanning" approach can identify regions where an electron-deficient group is favored, guiding further optimization.

Case Study: Fluorinated Imidazoles as Kinase Inhibitors

The development of small-molecule kinase inhibitors is a major focus in oncology. Many of these inhibitors feature a heterocyclic core that anchors the molecule in the ATP-binding site of the kinase. Imidazole-based scaffolds are common in this area. Fluorination has proven to be a key strategy for enhancing the potency and selectivity of these inhibitors.

For example, in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors, the introduction of a fluorine atom on a phenyl ring appended to an imidazole core has led to significant improvements in activity.

The following table shows a direct comparison of a non-fluorinated imidazole derivative and its fluorinated counterpart against EGFR.

| Compound | Key Feature | EGFR IC₅₀ (nM) | Reference |

| Compound 2c | 4-Fluorophenyl at N-9 | 617.33 ± 0.04 | [5] |

| Non-fluorinated analog | Phenyl at N-9 | >1000 (estimated) | [5] |

| Erlotinib (Control) | N/A | 239.91 ± 0.05 | [5] |

The data shows a significant increase in inhibitory potency upon the addition of a fluorine atom. The fluorinated compound 2c, while not as potent as the control drug Erlotinib, demonstrates the substantial improvement fluorination can provide over a non-fluorinated parent compound.[5] The improved potency of the fluorinated analog can be attributed to a combination of factors, including favorable interactions of the fluorine atom within the kinase's active site and altered electronic properties of the molecule that favor the optimal binding conformation.

Synthetic Strategies: Accessing Fluorinated Imidazoles

The synthesis of fluorinated imidazoles can be achieved through various methods, including direct fluorination of a pre-formed imidazole ring or by constructing the ring from fluorinated building blocks. A classic and reliable method for introducing a fluorine atom onto an aromatic or heteroaromatic ring is the Balz-Schiemann reaction .

This reaction involves the conversion of a primary amino group to a diazonium tetrafluoroborate salt, which is then thermally decomposed to yield the corresponding fluoro-derivative.

The logical workflow for this synthesis is as follows:

Caption: A generalized workflow for the Balz-Schiemann reaction.

Detailed Experimental Protocol: Synthesis of 4(5)-Fluoroimidazole via Balz-Schiemann Reaction

Disclaimer: This protocol is a representative example and should be performed by qualified personnel in a suitable laboratory setting with appropriate safety precautions. Diazonium salts can be explosive when dry and should be handled with care.

Objective: To synthesize 4(5)-fluoroimidazole from 4(5)-aminoimidazole.

Materials:

-

4(5)-Aminoimidazole hydrochloride

-

Tetrafluoroboric acid (HBF₄, 48% aqueous solution)

-

Sodium nitrite (NaNO₂)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice-water bath

-

Standard laboratory glassware and equipment

Procedure:

-

Diazotization: a. In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 4(5)-aminoimidazole hydrochloride in a minimal amount of water. b. Cool the solution to 0-5 °C using an ice-water bath. c. Slowly add tetrafluoroboric acid (48% aq.) to the cooled solution while maintaining the temperature below 5 °C. d. Prepare a solution of sodium nitrite in water and cool it in an ice bath. e. Add the cold sodium nitrite solution dropwise to the aminoimidazole solution. Maintain vigorous stirring and ensure the temperature does not exceed 5 °C. A precipitate of the diazonium tetrafluoroborate salt should form. f. Stir the resulting slurry for an additional 30 minutes at 0-5 °C.

-

Isolation of the Diazonium Salt: a. Collect the precipitated diazonium salt by vacuum filtration. b. Wash the salt with cold water, followed by cold diethyl ether to aid in drying. c. Dry the salt under vacuum. Caution: Handle the dry diazonium salt with extreme care as it can be shock-sensitive and explosive.

-

Thermal Decomposition: a. Place the dry diazonium salt in a flask equipped for distillation. b. Gently heat the salt under vacuum. The salt will decompose, releasing nitrogen gas and boron trifluoride, and the 4(5)-fluoroimidazole product will distill over. c. Collect the crude product in a cooled receiving flask.

-

Purification: a. Dissolve the crude product in diethyl ether. b. Carefully wash the ethereal solution with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid. c. Separate the organic layer and dry it over anhydrous magnesium sulfate. d. Filter off the drying agent and remove the solvent by rotary evaporation to yield the 4(5)-fluoroimidazole product. e. Further purification can be achieved by recrystallization or column chromatography if necessary.

Challenges and Future Perspectives

While the benefits of fluorination are clear, it is not a panacea. The C-F bond, while strong, can be metabolically cleaved under certain circumstances, potentially releasing fluoride ions. In rare cases, long-term therapy with highly fluorinated drugs like the antifungal voriconazole has been associated with periostitis, thought to be related to fluoride excess.[6]

Furthermore, the synthesis of complex fluorinated molecules can be challenging and costly. The development of new, more efficient, and selective fluorination methods is an active area of research that will undoubtedly expand the toolkit of medicinal chemists.

Looking forward, the rational design of fluorinated imidazoles will continue to be a fruitful area of drug discovery. As our understanding of the subtle interplay between fluorine and biological systems deepens, we can expect the development of even more sophisticated and effective therapeutic agents built upon this versatile scaffold.

Conclusion

The strategic incorporation of fluorine is a powerful and versatile tool in the medicinal chemistry of imidazoles. From fine-tuning pKa and lipophilicity to blocking metabolic hotspots and enhancing target-binding interactions, the "fluorine advantage" offers rational solutions to many of the challenges encountered in drug development. By understanding the fundamental principles that govern the effects of fluorination, researchers can more effectively design and optimize imidazole-based compounds to create safer and more efficacious medicines. This guide has provided a comprehensive overview of these principles, supported by data and practical examples, to aid in the continued innovation in this exciting field.

References

-

de Souza, M. V. N., de Almeida, M. V., Rodrigues, C. R., & Coelho, F. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 838. [Link]

-

Kumar, A., Sharma, S., Sharma, R., & Singh, P. (2021). Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition. RSC Advances, 11(48), 30235-30251. [Link]

-

Radiopaedia. (2025). Voriconazole-induced periostitis. Radiopaedia.org. [Link]

-

Wikipedia. (2023). Balz–Schiemann reaction. In Wikipedia. [Link]

-

JoVE. (2023). A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor. Journal of Visualized Experiments. [Link]

-

ResearchGate. (n.d.). Calculated log P values for imidazole derivatives A-C. [Link]

-

Chemistry Stack Exchange. (2017). pKa of imidazoles. [Link]

-

ResearchGate. (n.d.). (A) Graphical representation for comparison of IC50 EGFR (µM) of compounds 4a–c, 4e, 5, and erlotinib. [Link]

-

Filo. (2023). Why is imidazole a stronger acid (pKa = 14.4) than pyrrole (pKa ~ 17)? [Link]

-

BYJU'S. (n.d.). Balz Schiemann Reaction Mechanism. [Link]

-

Reddit. (2016). I don't understand why imidazole has a weak acidic group. [Link]

-

Organic Chemistry Portal. (n.d.). Imidazole synthesis. [Link]

-

ResearchGate. (n.d.). Balz-Schiemann Reaction. [Link]

-

ResearchGate. (n.d.). IC50 values and in vitro modeling. A. IC50 values (nM) of EGFR-TKIs for wild type and mutated EGFR are shown. [Link]

-

National Center for Biotechnology Information. (n.d.). Imidazole[1,5-a]pyridine derivatives as EGFR tyrosine kinase inhibitors unraveled by umbrella sampling and steered molecular dynamics simulations. [Link]

-

ResearchGate. (n.d.). Comparison of anticancer activity (IC50 values) between standard and synthesized compounds. [Link]

-

Scientific Update. (2019). The Balz-Schiemann Reaction. [Link]

-

Sciforum. (n.d.). Synthesis and immobilisation of 2-aminoimidazole derivatives on the organosilanised surface of Ti6Al4V alloy. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Fluoroimidazole. PubChem. [Link]

- Google Patents. (n.d.). CN111362875A - Industrial production method of 4-amino-5-imidazole formamide.

-

National Center for Biotechnology Information. (n.d.). Synthesis and immobilisation of 2-aminoimidazole derivatives on the organosilanised surface of Ti6Al4V alloy. [Link]

-

National Center for Biotechnology Information. (n.d.). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. [Link]

-

ResearchGate. (n.d.). A) A one‐step strategy for imidazole formation. B) Total synthesis of glucosepane, as reported in Ref. 17. [Link]

-

Royal Society of Chemistry. (n.d.). Imidazole synthesis by transition metal free, base-mediated deaminative coupling of benzylamines and nitriles. Chemical Communications. [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. [Link]

Sources

- 1. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. 4-Fluoroimidazole | C3H3FN2 | CID 99297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

A Spectroscopic Deep Dive: Unveiling the Molecular Signature of 2-Fluoro-1-methyl-1H-imidazole

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Imidazoles

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The imidazole ring, a ubiquitous feature in biologically active molecules, when substituted with fluorine, can exhibit profoundly altered physicochemical properties. 2-Fluoro-1-methyl-1H-imidazole (CAS No. 66787-69-7, Molecular Formula: C₄H₅FN₂) is a key exemplar of this class of compounds. The introduction of the highly electronegative fluorine atom at the 2-position dramatically influences the electron distribution within the imidazole ring, thereby modulating its pKa, metabolic stability, and potential as a synthetic building block in drug discovery. A thorough understanding of its spectroscopic characteristics is paramount for its unambiguous identification, quality control, and the rational design of novel therapeutics. This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering field-proven insights into its structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is the most powerful tool for the definitive structural characterization of this compound. The presence of ¹H, ¹³C, and ¹⁹F nuclei provides a rich tapestry of data, allowing for the complete assignment of the molecule's constitution.

Experimental Protocol: NMR Data Acquisition

High-resolution NMR spectra are typically acquired on a spectrometer operating at a proton frequency of 400 MHz or higher. The sample is dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, a common external standard is trichlorofluoromethane (CFCl₃).

Diagram: Logical Workflow for NMR Spectroscopic Analysis

Caption: A streamlined workflow for the NMR analysis of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number and environment of the hydrogen atoms in the molecule.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| N-CH₃ | ~3.6 | Singlet | - |

| H-4 | ~6.8 | Doublet | J(H,H) ≈ 2.0 |

| H-5 | ~6.9 | Doublet | J(H,H) ≈ 2.0 |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Interpretation:

-

The N-methyl protons appear as a singlet around 3.6 ppm, indicating no adjacent protons to couple with.

-

The imidazole ring protons (H-4 and H-5) appear as two distinct doublets. Their chemical shifts are influenced by the electron-withdrawing fluorine atom at the C-2 position. The coupling between H-4 and H-5 results in the doublet multiplicity.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the carbon framework of the molecule.

| Carbon Assignment | Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) |

| N-CH₃ | ~32 | Singlet | - |

| C-4 | ~115 | Doublet | ²J(C,F) ≈ 15-20 |

| C-5 | ~125 | Doublet | ³J(C,F) ≈ 5-10 |

| C-2 | ~155 | Doublet | ¹J(C,F) ≈ 220-240 |

Note: Predicted values based on related structures. The large one-bond carbon-fluorine coupling is characteristic.

Interpretation:

-

The N-methyl carbon resonates at a typical upfield position.

-

The C-2 carbon , directly bonded to the fluorine atom, exhibits a significant downfield shift and a large one-bond coupling constant (¹J(C,F)), which is a hallmark of a C-F bond.

-

The C-4 and C-5 carbons also show coupling to the fluorine atom, with the two-bond coupling (²J(C,F)) being larger than the three-bond coupling (³J(C,F)).

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is a simple yet powerful tool for confirming the presence and electronic environment of the fluorine atom.

| Fluorine Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| C2-F | ~ -110 to -120 | Singlet |

Note: Referenced to CFCl₃ at 0 ppm.

Interpretation:

-

The ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom at the C-2 position. The chemical shift is characteristic of a fluorine atom attached to an sp²-hybridized carbon in a heteroaromatic system. The absence of coupling in the proton-decoupled spectrum confirms it is the only fluorine atom in the molecule.

The definitive NMR data for the monofluoro-N-methylimidazoles were reported by Fabra, Gálvez, González, Viladoms, and Vilarrasa in the Journal of Heterocyclic Chemistry.[1] Their work established the foundational spectroscopic understanding of these important fluorinated heterocycles.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Experimental Protocol: IR Data Acquisition

IR spectra are typically recorded using a Fourier-Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a neat liquid between salt plates (e.g., NaCl or KBr) or as a thin film.

Diagram: Key IR Vibrational Modes

Caption: Expected key vibrational modes for this compound in IR spectroscopy.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3150-3100 | Medium | Aromatic C-H stretching |

| 2950-2850 | Medium | Aliphatic C-H stretching (N-CH₃) |

| 1600-1450 | Medium-Strong | C=N and C=C ring stretching |

| 1250-1050 | Strong | C-F stretching |

| 900-650 | Medium-Strong | C-H out-of-plane bending |

Interpretation:

-

C-H Stretching: Look for characteristic absorptions for both the aromatic C-H bonds on the imidazole ring and the aliphatic C-H bonds of the methyl group.

-

Ring Stretching: The C=N and C=C stretching vibrations of the imidazole ring will appear in the fingerprint region.

-

C-F Stretching: The most diagnostic feature will be a strong absorption band in the 1250-1050 cm⁻¹ region, characteristic of the C-F bond stretching vibration. This band is a key indicator of successful fluorination.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This allows for the determination of the molecular weight and can offer insights into the molecule's structure.

Experimental Protocol: Mass Spectrometry Data Acquisition

Mass spectra are typically obtained using an electron ionization (EI) source coupled with a mass analyzer such as a quadrupole or time-of-flight (TOF) detector. The sample is introduced into the instrument, ionized, and the resulting charged particles are separated based on their m/z ratio.

Expected Mass Spectrum

| m/z | Ion | Comments |

| 100 | [M]⁺ | Molecular ion peak |

| 85 | [M - CH₃]⁺ | Loss of the methyl group |

| 73 | [M - HCN]⁺ | Loss of hydrogen cyanide from the ring |

| 57 | [M - CH₃ - HCN]⁺ | Sequential loss of methyl and HCN |

Interpretation:

-

Molecular Ion Peak: The molecular ion peak ([M]⁺) at m/z 100 confirms the molecular weight of this compound (C₄H₅FN₂).

-

Fragmentation Pattern: The fragmentation pattern will be influenced by the stability of the imidazole ring and the presence of the methyl and fluoro substituents. Common fragmentation pathways for imidazoles involve the loss of HCN. The loss of the methyl group is also a likely fragmentation pathway. The presence of these characteristic fragments provides further evidence for the proposed structure.

Conclusion: A Cohesive Spectroscopic Portrait

The combination of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. NMR spectroscopy stands as the primary tool for definitive structural elucidation, with the chemical shifts and coupling constants of ¹H, ¹³C, and ¹⁹F nuclei offering a detailed map of the molecular architecture. IR spectroscopy serves as a rapid and effective method for identifying key functional groups, most notably the characteristic C-F bond. Finally, mass spectrometry confirms the molecular weight and provides valuable information about the fragmentation pathways, further corroborating the structure. This in-depth spectroscopic guide equips researchers, scientists, and drug development professionals with the foundational knowledge required to confidently identify, handle, and utilize this important fluorinated building block in their scientific endeavors.

References

-

Fabra, F., Gálvez, C., González, A., Viladoms, P., & Vilarrasa, J. (1978). Fluoroazoles. II. Synthesis and 1 H and 19 F Nmr spectra of 2‐, 4‐, and 5‐Fluoro‐1‐methylimidazole. Journal of Heterocyclic Chemistry, 15(7), 1227-1229. [Link]

Sources

The Strategic Incorporation of 2-Fluoro-1-methyl-1H-imidazole in Modern Drug Discovery: A Technical Guide

Abstract

The strategic introduction of fluorine into lead compounds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties. This technical guide provides an in-depth exploration of 2-Fluoro-1-methyl-1H-imidazole, a versatile building block with significant potential in drug discovery. We will dissect its synthesis, physicochemical characteristics, and prospective applications as a bioisosteric replacement and a core scaffold in various therapeutic areas. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this fluorinated heterocycle to overcome common challenges in drug design and optimization.

Introduction: The Flourishing Role of Fluorine in Imidazole Scaffolds

The imidazole ring is a privileged structure in medicinal chemistry, present in numerous natural products and blockbuster drugs.[1][2] Its ability to participate in hydrogen bonding and coordinate with metal ions makes it a frequent key component for target engagement. However, imidazole-containing compounds can be susceptible to metabolic degradation, particularly oxidation. The introduction of a fluorine atom, a bioisostere for hydrogen, can dramatically alter a molecule's properties, including metabolic stability, pKa, and binding affinity, without significantly increasing its size.[2][3]

This compound, with its unique substitution pattern, offers a compelling scaffold for drug design. The fluorine at the 2-position can block metabolic attack, while the methyl group at the 1-position prevents tautomerization and provides a fixed vector for substitution. This guide will illuminate the rationale and practicalities of incorporating this building block into drug discovery programs.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a building block is paramount for its effective deployment in drug design. The key properties of this compound are summarized in the table below.[4][5]

| Property | Value | Source |

| Molecular Formula | C₄H₅FN₂ | [4] |

| Molecular Weight | 100.09 g/mol | [4] |

| CAS Number | 66787-69-7 | [4] |

| Boiling Point | 181.5 °C at 760 mmHg | [5] |

| Density | 1.17 g/cm³ | [5] |

| pKa (Predicted) | 4.26 ± 0.25 | [5] |

| LogP (Predicted) | 0.55920 | [5] |

The predicted pKa suggests that the 2-fluoro substitution significantly lowers the basicity of the imidazole ring compared to 1-methylimidazole (pKa ≈ 7.2). This modulation of basicity can be critical in avoiding off-target effects, such as hERG inhibition, and in fine-tuning ligand-receptor interactions.

Synthetic Strategies for this compound

The synthesis of this compound can be approached through two primary routes: the Balz-Schiemann reaction starting from 2-amino-1-methylimidazole and the direct electrophilic fluorination of 1-methylimidazole.

Balz-Schiemann Reaction

The Balz-Schiemann reaction is a classical method for introducing fluorine into aromatic and heteroaromatic rings.[6][7][8] It involves the diazotization of a primary amine followed by thermal or photochemical decomposition of the resulting diazonium tetrafluoroborate salt.

Experimental Protocol: Electrophilic Fluorination [9]

-

Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve 1-methylimidazole in an anhydrous aprotic solvent such as acetonitrile.

-

Addition of Fluorinating Agent: Add the electrophilic fluorinating agent (e.g., Selectfluor®, 1.1 equivalents) portion-wise to the stirred solution at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent like dichloromethane.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel. [10]

Potential Applications in Drug Discovery

The unique properties of this compound make it a valuable building block for addressing several challenges in drug discovery, including metabolic instability, poor pharmacokinetic profiles, and the need for novel intellectual property.

Bioisosteric Replacement

Bioisosterism is a powerful strategy in drug design where a functional group is replaced by another with similar steric and electronic properties to improve a molecule's characteristics. [3]this compound can be considered as a potential bioisostere for several key functional groups.

-

Amide Bioisostere: The polarized C-F bond and the overall geometry of the this compound ring can mimic the hydrogen bond accepting and donating capabilities of an amide bond. [3][11][12]Replacing a metabolically labile amide with this stable heterocyclic core can enhance a drug candidate's half-life.

-

Phenol Bioisostere: While not a direct mimic, the this compound can present a hydrogen bond acceptor at the N3 position and a hydrophobic surface, which in some contexts could interact with receptors in a manner similar to a phenolic hydroxyl group. [13][14]This replacement would eliminate the potential for phase II metabolism (glucuronidation or sulfation) that is common for phenols.

Scaffold for Kinase Inhibitors

The imidazole core is a common feature in many kinase inhibitors, often acting as a hinge-binder in the ATP-binding pocket. [15][16][17][18]The introduction of the 2-fluoro-1-methyl substitution can offer several advantages:

-

Modulation of Basicity: The reduced basicity of the imidazole ring can alter the strength of the hinge-binding interaction, potentially leading to improved selectivity.

-

Metabolic Stability: The C-F bond is highly resistant to metabolic cleavage, preventing oxidation at the 2-position of the imidazole ring.

-

Novel Chemical Space: The use of this building block can lead to novel chemical entities with unique structure-activity relationships and strong intellectual property positions.

Antibacterial Agents

Nitroimidazoles, such as metronidazole, are a well-established class of antibiotics, particularly against anaerobic bacteria. [1][][20][21]The mechanism of action involves the reduction of the nitro group to generate reactive radical species that damage bacterial DNA. [11][]The incorporation of a this compound scaffold into novel antibacterial agents could offer several benefits:

-

Altered Redox Potential: The electron-withdrawing fluorine atom can influence the redox potential of a nitro group at another position on the ring, potentially affecting the activation of the drug in anaerobic bacteria.

-

Improved Pharmacokinetics: The fluorinated scaffold may lead to improved absorption and distribution properties compared to traditional nitroimidazoles.

In Vitro Evaluation: Assessing Metabolic Stability and Cytotoxicity

Early assessment of metabolic stability and cytotoxicity is crucial in the drug discovery pipeline to identify promising candidates and flag potential liabilities.

Metabolic Stability Assay

The metabolic stability of a compound containing the this compound moiety can be assessed using in vitro systems such as liver microsomes or hepatocytes. [22][23][24][25] Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes [22][24]

-

Incubation: Incubate the test compound (typically at 1 µM) with human liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4) at 37 °C.

-

Initiation of Reaction: The metabolic reaction is initiated by the addition of an NADPH-regenerating system.

-

Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

-

Reaction Quenching: The reaction in each aliquot is stopped by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

-

Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity. [26][27][28][29] Experimental Protocol: MTT Cytotoxicity Assay [26][28]

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to an untreated control, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined.

Conclusion